2-(4-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)aceticacid
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Overview
Description
2-(4-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the addition of the acetic acid moiety under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzyloxy moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
2-(4-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity to these receptors, while the acetic acid moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: These compounds share a similar piperidine structure but differ in their functional groups and biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a piperidine ring and are investigated for their anti-inflammatory properties.
Uniqueness
2-(4-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-[[(2-oxo-2-phenylmethoxyethyl)amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c20-16(21)12-19-8-6-14(7-9-19)10-18-11-17(22)23-13-15-4-2-1-3-5-15/h1-5,14,18H,6-13H2,(H,20,21) |
InChI Key |
QLNAXWKADYJFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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